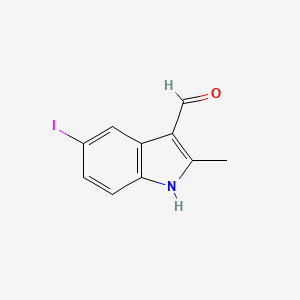

5-Iodo-2-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

5-iodo-2-methyl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H8INO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 |

InChI Key |

YTYFQBFFPZHTAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)I)C=O |

Origin of Product |

United States |

Synthetic Utility As a Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Synthesis

The unique combination of functional groups in 5-iodo-2-methyl-1H-indole-3-carbaldehyde makes it a powerful starting material for the synthesis of various heterocyclic structures. The aldehyde at the C3 position serves as a versatile electrophile for condensation and cyclization reactions, while the iodine atom at the C5 position is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents or the formation of new rings.

The construction of annulated indole (B1671886) systems, where a new ring is fused to the indole core, can be effectively achieved using this compound. The C5-iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Detailed research has demonstrated that palladium-catalyzed intramolecular C-H bond functionalization is a viable strategy for creating annulated indoles from appropriately substituted precursors. In a typical synthetic sequence, the iodo group of this compound can be exploited in reactions like the Heck or Sonogashira coupling to introduce a side chain containing a double or triple bond. Subsequent intramolecular cyclization, often catalyzed by palladium, can then form a new ring fused to the benzene (B151609) portion of the indole nucleus.

Furthermore, the aldehyde group at C3 can act as a directing group, influencing the regioselectivity of C-H activation at the C2 or C4 positions. This directing ability allows for the selective formation of bonds at positions adjacent to the aldehyde, providing another strategic avenue for annulation. For instance, a palladium-catalyzed reaction could facilitate the coupling of the C4-position with a tethered reaction partner, which was initially introduced via the C5-iodo group, leading to a fused ring system spanning the C4 and C5 positions.

Table 1: Potential Palladium-Catalyzed Reactions for Annulated Indole Synthesis

| Reaction Type | Coupling Partner | Potential Annulated Product |

| Heck Reaction | Alkene with a terminal functional group | Fused carbocyclic or heterocyclic ring |

| Sonogashira Reaction | Terminal alkyne | Fused aromatic or heteroaromatic ring |

| Suzuki Coupling | Organoboron reagent with a tethered reactive site | Fused biaryl or heterocyclic system |

| Buchwald-Hartwig | Amine or alcohol with a tethered reactive site | Fused N- or O-heterocycle |

This compound can serve as a precursor for the synthesis of indazole derivatives through a ring transformation reaction. Specifically, the indole nucleus can be converted into an indazole ring via nitrosation under acidic conditions. This process represents a skeletal rearrangement where the pyrrole (B145914) ring of the indole is opened and re-closed to form the pyrazole ring characteristic of the indazole system.

An optimized procedure for this transformation involves the treatment of an indole derivative with sodium nitrite in a slightly acidic environment. This reaction proceeds through the formation of an N-nitroso intermediate, followed by a cascade of steps that ultimately yield the corresponding 1H-indazole-3-carboxaldehyde. In the case of this compound, this reaction would yield 5-iodo-1H-indazole-3-carboxaldehyde, as the 2-methyl group is typically cleaved during the transformation. This method is effective for both electron-rich and electron-deficient indoles, providing a general route to functionalized indazoles. nih.govrsc.org

Table 2: Conversion of Substituted Indoles to Indazole-3-carboxaldehydes

| Starting Indole | Product | Reagents |

| 5-Bromo-1H-indole | 5-Bromo-1H-indazole-3-carboxaldehyde | NaNO₂, HCl |

| 5-Iodo-1H-indole | 5-Iodo-1H-indazole-3-carboxaldehyde | NaNO₂, HCl |

| 5-Methoxy-1H-indole | 5-Methoxy-1H-indazole-3-carboxaldehyde | NaNO₂, HCl |

This transformation highlights the utility of the indole scaffold as a template for accessing other important heterocyclic systems.

The aldehyde functionality of this compound is a key feature for its use in the synthesis of quinazolinone scaffolds. Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. A straightforward approach to synthesizing 2-(indol-3-yl)quinazolin-4(3H)-ones involves the condensation of an indole-3-carboxaldehyde derivative with anthranilamide (2-aminobenzamide).

Research has shown that this condensation can be effectively carried out under various conditions, including heating in solvents like DMSO or using acid catalysts such as p-toluenesulfonic acid (p-TSA) in acetonitrile. The reaction proceeds through the formation of an intermediate dihydroquinazolinone, which is subsequently oxidized to the aromatic quinazolinone product. Using 5-iodo-1H-indole-3-carboxaldehyde, the corresponding 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one has been successfully synthesized. This protocol is directly applicable to this compound, which would yield the corresponding 2-(5-iodo-2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one. This synthesis provides a modular approach to a variety of substituted indolyl-quinazolinones, which are of interest in medicinal chemistry.

γ-Carbolines (5H-pyrido[4,3-b]indoles) are another important class of heterocyclic compounds that can be synthesized from indole precursors. While indole-3-carbaldehydes are not direct substrates for the most common carboline syntheses like the Pictet-Spengler reaction, this compound can be converted into a suitable precursor through a short synthetic sequence.

The aldehyde group can be transformed into the amine functionality required for a Pictet-Spengler type cyclization. This can be achieved, for example, by a Henry reaction with a nitroalkane followed by reduction of the nitro group to an amine, thus forming a 5-iodotryptamine derivative. This tryptamine can then undergo a Pictet-Spengler reaction with an aldehyde or ketone to construct the piperidine ring of the γ-carboline skeleton. The iodine atom at the C5 position of the indole ring remains intact throughout this sequence, providing a handle for further functionalization of the final γ-carboline product.

Alternative strategies for γ-carboline synthesis involve palladium-catalyzed annulation reactions. Although many of these methods start with indole-2-carbaldehydes, the principles can be adapted. The key is the formation of a six-membered nitrogen-containing ring fused across the C3 and C4 positions of the indole.

Role in the Synthesis of Indole Alkaloids and Natural Product Analogs

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activity. nih.gov Halogenated indole alkaloids, in particular, are frequently isolated from marine organisms and often exhibit potent pharmacological properties. nih.gov this compound is a valuable starting material for the synthesis of these natural products and their analogs.

The presence of the iodine atom at the C5 position is particularly significant, as many marine indole alkaloids are halogenated (often brominated or chlorinated) at this position. nih.gov This allows for the direct synthesis of 5-iodo analogs of known alkaloids or for the iodine to be replaced with other halogens or functional groups. For example, meridianins are a class of marine alkaloids that feature a brominated indole nucleus substituted at C3 with a 2-aminopyrimidine ring. nih.gov The core structure of a 5-iodo-meridianin analog could be constructed from this compound.

Furthermore, the iodine atom serves as a versatile handle for late-stage functionalization via cross-coupling reactions. This enables the synthesis of a library of natural product analogs where the C5 position is varied with different aryl, alkyl, or other groups, which is a common strategy in medicinal chemistry to probe structure-activity relationships. While direct total syntheses of complex indole alkaloids starting from this compound are not extensively documented, its potential as a key building block is clear due to the strategic placement of its functional groups, which map onto the structures of many known halogenated alkaloids. nih.govnih.gov

Application in Diversification-Oriented Synthesis and Scaffold Hopping

Diversification-oriented synthesis (DOS) is a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of DOS. nih.gov 1H-Indole-3-carbaldehyde and its derivatives are excellent substrates for a wide variety of MCRs due to the reactivity of the aldehyde group. benthamdirect.comresearchgate.net

This compound can be employed in numerous MCRs to generate complex and diverse molecular scaffolds in a single step. For example, it can participate as the aldehyde component in reactions such as the Ugi, Passerini, Biginelli, or Hantzsch reactions, each leading to a different class of heterocyclic compound. The products of these reactions will incorporate the 5-iodo-2-methyl-indole moiety, and the iodine atom can be used for a subsequent diversification step, further expanding the chemical space of the library.

This approach allows for the efficient generation of libraries of compounds with high skeletal diversity starting from a single, readily accessible building block. The ability to quickly assemble complex molecules makes this compound a valuable tool in drug discovery and chemical biology for the identification of new bioactive compounds. benthamdirect.comnih.gov The term "scaffold hopping" refers to the design of new molecules with different core structures but similar biological activity to a known active compound. The diverse scaffolds generated from this compound via MCRs can be used to explore new pharmacophores that mimic the biological function of a known drug, making it a useful tool in this aspect of medicinal chemistry as well.

Derivatization for Library Synthesis

The structure of this compound is ideally suited for the generation of compound libraries, a key strategy in high-throughput screening and drug discovery. The distinct reactivity of its functional groups allows for a systematic and combinatorial approach to synthesizing a wide array of analogues.

The aldehyde at the C-3 position is the most common site for initial derivatization. Condensation reactions with various primary amines, hydrazines, hydroxylamines, and semicarbazides can produce large libraries of imines, hydrazones, oximes, and semicarbazones, respectively. For instance, reaction with thiosemicarbazides yields thiosemicarbazone derivatives, a class of compounds known for a broad spectrum of biological activities. Similarly, condensation with aryl amines can generate novel Schiff base analogues.

The subsequent modification of the C-5 iodo position via cross-coupling reactions on these initial derivatives allows for a second dimension of diversity. This dual approach—derivatization at C-3 followed by functionalization at C-5—enables the exponential expansion of a compound library from a single, versatile starting material.

| Reaction Type | Reagent Class | Resulting Functional Group at C-3 |

| Condensation | Primary Amines | Imine (Schiff Base) |

| Condensation | Hydrazines / Hydrazides | Hydrazone |

| Condensation | Semicarbazides / Thiosemicarbazides | Semicarbazone / Thiosemicarbazone |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Substituted Alkene |

| Wittig Reaction | Phosphonium Ylides | Substituted Alkene |

Late-Stage Functionalization in Medicinal Chemistry Research

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. chimia.chrsc.org This approach allows chemists to rapidly generate analogues of a lead compound to explore its structure-activity relationship (SAR), improve its pharmacological properties, or block sites of metabolic degradation. scispace.comresearchgate.net

While this compound is itself a building block, it is an exemplary tool for syntheses that incorporate an LSF strategy. The carbon-iodine bond is a key feature, serving as a versatile anchor for introducing new functional groups onto the indole core via cross-coupling reactions. rsc.org A synthetic route can be designed to carry the iodo-indole scaffold through multiple steps, and then, at a late stage, a variety of coupling partners can be introduced to create a family of final products. This avoids the need to re-synthesize complex precursors for each new analogue, making the process highly efficient. nih.gov

This strategy is particularly valuable for optimizing lead compounds. For example, if a complex molecule containing the 5-iodo-2-methyl-indole moiety shows promising biological activity, the iodine atom provides a precise location to introduce different groups (e.g., aryl, heteroaryl, or alkyl chains) to fine-tune properties like solubility, potency, and metabolic stability.

Contribution to the Expansion of Indole Chemical Space

The term "chemical space" refers to the entire ensemble of all possible molecules. Expanding into novel regions of this space is a primary goal of synthetic chemistry, as it can lead to the discovery of molecules with new functions and properties. This compound makes a significant contribution to the exploration of the indole chemical space due to its trifunctional nature.

The combination of substituents (2-methyl, 3-carbaldehyde, 5-iodo) provides a unique starting point for creating derivatives with diverse three-dimensional shapes and electronic properties that are not easily accessible from simpler indoles. The true power of this building block lies in the ability to selectively address each functional group:

C-3 Aldehyde: Undergoes a wide range of classical carbonyl chemistry.

C-5 Iodine: Acts as a handle for modern transition-metal-catalyzed cross-coupling reactions.

N-1 Position: Can be alkylated or acylated to further modify the molecule's properties. ekb.eg

By strategically combining reactions at these three sites, chemists can generate a vast number of structurally diverse indole derivatives. For example, a Sonogashira coupling at the C-5 position, followed by a reductive amination at the C-3 aldehyde, and finally N-alkylation, would result in a highly complex and unique indole structure. This capacity to serve as a platform for multi-directional diversification makes this compound a powerful tool for populating libraries with novel compounds and significantly expanding the accessible chemical space of pharmacologically relevant indole derivatives. researchgate.net

| Position | Functional Group | Key Reactions | Potential for Diversification |

| C-3 | Carbaldehyde | Condensation, Reductive Amination, Wittig | High: Introduction of N- and C-based side chains |

| C-5 | Iodine | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Very High: Introduction of aryl, vinyl, alkynyl, amino groups |

| N-1 | Amine (N-H) | Alkylation, Acylation | High: Modulation of polarity, solubility, and H-bonding |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Protocols

The traditional synthesis of indole-3-carbaldehydes, often relying on methods like the Vilsmeier-Haack reaction, typically involves stoichiometric reagents and volatile organic solvents. Future research is increasingly directed towards the development of more environmentally benign and sustainable synthetic protocols.

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. Microwave irradiation can accelerate reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave technology to the synthesis of 5-Iodo-2-methyl-1H-indole-3-carbaldehyde could offer a more efficient and greener alternative to existing procedures.

Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. Developing synthetic routes that can be performed in water or aqueous mixtures would drastically reduce the reliance on hazardous organic solvents. nih.govthermofisher.com Research into heterogeneous catalysts that are effective in aqueous media could pave the way for a truly green synthesis of this and related indole (B1671886) derivatives. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, environmentally friendly conditions. wikipedia.org Future research could explore the use of engineered enzymes for the synthesis of the indole core or for the specific functionalization steps required to produce this compound. wikipedia.orgmdpi.com This approach, inspired by natural metabolic pathways, represents a frontier in sustainable chemical manufacturing. wikipedia.org

Catalyst-Free and Solvent-Free Conditions: Innovations in organic synthesis are leading to reactions that can proceed without a catalyst or solvent, often initiated by mechanical forces (mechanochemistry) or simply by heating the neat reactants. csic.es Exploring such conditions for the synthesis of this iodinated indole could lead to highly atom-economical and waste-minimizing processes.

| Green Synthesis Approach | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, higher yields. researchgate.netnih.gov | Process intensification, energy efficiency. |

| Aqueous Reaction Media | Elimination of volatile organic solvents, improved safety profile. nih.govthermofisher.com | Heterogeneous catalysis, phase-transfer catalysis. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. wikipedia.orgmdpi.com | Enzyme engineering, metabolic pathway synthesis. |

| Catalyst/Solvent-Free | High atom economy, minimal waste generation, simplified purification. csic.es | Mechanochemistry, solid-state chemistry. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Modern organic synthesis heavily relies on the development of novel catalytic systems to achieve high efficiency and selectivity. For a molecule like this compound, which has multiple reactive sites, regioselective synthesis is paramount.

Future catalytic research is likely to focus on:

Palladium-Catalyzed Cross-Coupling and C-H Functionalization: Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Future work could focus on developing palladium catalysts for the direct C-H iodination or formylation of the 2-methyl-1H-indole core, potentially offering a more direct and efficient route to the target molecule. researchgate.net Furthermore, the iodine atom on the synthesized compound serves as a handle for subsequent palladium-catalyzed cross-coupling reactions to build more complex molecules.

Rhodium and Iridium Catalysis: Rhodium(III) and Iridium(III) catalysts have emerged as highly effective for C-H activation and functionalization of indoles. wikipedia.org Exploring these catalytic systems could enable the direct introduction of the methyl or carbaldehyde group onto a pre-iodinated indole scaffold with high regioselectivity.

Photocatalysis: Visible-light photocatalysis has gained significant traction as a mild and powerful method for C-H functionalization. researchgate.net This technology could be applied to the synthesis of this compound by enabling novel bond formations under ambient conditions, using light as a renewable energy source. researchgate.net Dual catalytic systems that merge photocatalysis with transition metal catalysis are particularly promising for achieving unique reactivity. researchgate.net

| Catalytic System | Potential Application in Synthesis | Key Advantages |

| Palladium Catalysis | Direct C-H iodination/formylation, subsequent cross-coupling. researchgate.net | High efficiency, broad functional group tolerance. |

| Rhodium/Iridium Catalysis | Regioselective C-H methylation or formylation. wikipedia.org | High regioselectivity, mild reaction conditions. |

| Photocatalysis | C-H functionalization using visible light. researchgate.net | Use of a renewable energy source, ambient reaction conditions. |

Application in Material Science and Advanced Functional Molecules

While primarily viewed as a synthetic intermediate, the unique electronic and structural features of this compound suggest potential applications in material science. The indole nucleus is known for its electron-rich nature and has been incorporated into various functional materials.

Emerging research avenues in this area could include:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been successfully utilized as building blocks for emitter and host materials in OLEDs. researchgate.netnih.gov The specific substitution pattern of this compound could be exploited to tune the electronic properties of larger conjugated systems, potentially leading to new materials for OLED applications. researchgate.net

Fluorescent Probes and Sensors: The indole scaffold is inherently fluorescent, and its photophysical properties are sensitive to the local environment. mdpi.com The presence of a heavy iodine atom could induce interesting photophysical phenomena, such as phosphorescence. The carbaldehyde group provides a convenient site for further chemical modification, allowing the attachment of recognition units for specific analytes. This suggests that derivatives of this compound could be developed as fluorescent probes for biological imaging or chemical sensing. chemimpex.comchemimpex.com

Advanced Polymers and Coatings: Functionalized indoles can be incorporated into polymers to enhance their thermal and mechanical properties or to impart specific electronic or optical characteristics. chemimpex.com The reactivity of the aldehyde and the potential for cross-coupling at the iodine position make this compound a candidate for monomer synthesis.

Interdisciplinary Research Integrating Synthesis with Biophysical Studies

The intersection of synthetic chemistry with biophysics offers exciting opportunities to understand and manipulate biological systems at the molecular level. The indole moiety is a key component of the amino acid tryptophan, making indole derivatives particularly relevant for studying biological interactions.

Future interdisciplinary research could explore:

Interaction with Biomolecules: Investigating the binding of this compound and its derivatives to proteins and nucleic acids could reveal novel biological activities. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that is gaining recognition in drug design. Biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and X-ray crystallography could be employed to characterize these interactions in detail.

Development of Molecular Probes for Biological Systems: Building upon its potential fluorescent properties, derivatives of this compound could be designed as molecular probes to study dynamic processes in living cells. chemimpex.com For example, a probe could be designed to change its fluorescence upon binding to a specific enzyme or upon a change in the cellular microenvironment.

Biophysical Characterization of Photophysical Properties: A detailed study of the fluorescence and potential phosphorescence of this compound in various solvents and biological environments would provide fundamental insights into its excited-state behavior. researchgate.net Understanding how factors like solvent polarity and viscosity affect its photophysical properties is crucial for its rational design as a fluorescent probe or material component. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-2-methyl-1H-indole-3-carbaldehyde, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves two key steps: (1) formylation of the indole ring at the 3-position and (2) iodination at the 5-position. For formylation, Vilsmeier-Haack conditions (POCl₃/DMF) are commonly used, while iodination employs iodine with oxidizing agents (e.g., HIO₃ or I₂/KI) in solvents like dichloromethane or acetonitrile . Critical factors include temperature control (<40°C to avoid side reactions) and stoichiometric precision of iodinating agents. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl group at C2 resonates as a singlet at δ 2.4–2.6 ppm. Iodine’s inductive effect deshields adjacent carbons, shifting C5 to δ 110–115 ppm in ¹³C NMR .

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde, and N–H stretches (~3400 cm⁻¹) indicate the indole NH .

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the exact mass (calc. for C₁₀H₈INO: 273.9632) .

Q. How can researchers confirm the regioselectivity of iodination at the 5-position of the indole ring?

- Answer : X-ray crystallography (via SHELX refinement ) provides definitive proof of regiochemistry. Alternatively, NOESY NMR can detect spatial proximity between the methyl group (C2) and iodine (C5). Computational methods (e.g., DFT-based electron density maps) may also predict preferential iodination sites .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Answer : Contradictions often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and high-resolution LC-MS to detect trace impurities. Cross-validate spectral data with crystallographic results (e.g., bond lengths/angles from XRD ) and replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What strategies optimize reaction yields when functionalizing the aldehyde group of this compound?

- Answer : Protect the aldehyde as an acetal or oxime before further reactions (e.g., nucleophilic additions or condensations). For condensation reactions (e.g., Knoevenagel or Schiff base formation), use catalytic acetic acid or piperidine in refluxing ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. How can computational tools like AutoDock4 predict the bioactivity of derivatives synthesized from this compound?

- Answer : AutoDock4 enables molecular docking by simulating ligand-receptor interactions with flexible sidechains . For example, dock the aldehyde group into enzymatic active sites (e.g., kinases or cytochrome P450) to assess binding affinity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate results with computed binding energies .

Q. What experimental and computational methods are used to analyze the electronic effects of the iodo and methyl substituents on reactivity?

- Answer :

- Experimental : Hammett plots using substituted indole derivatives quantify electronic effects. Kinetic studies (e.g., monitoring iodination rates under varying conditions) reveal substituent influence .

- Computational : Density Functional Theory (DFT) calculations (e.g., Gaussian09) assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Methodological Tables

Table 1 : Key Synthetic Parameters for Iodination

Table 2 : Troubleshooting Common Synthesis Issues

| Issue | Possible Cause | Solution |

|---|---|---|

| Low iodination yield | Moisture in solvent | Use molecular sieves or anhydrous conditions |

| Aldehyde oxidation | Exposure to air | Conduct reactions under N₂/Ar atmosphere |

| Byproduct formation | Overheating | Use ice bath for exothermic steps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.